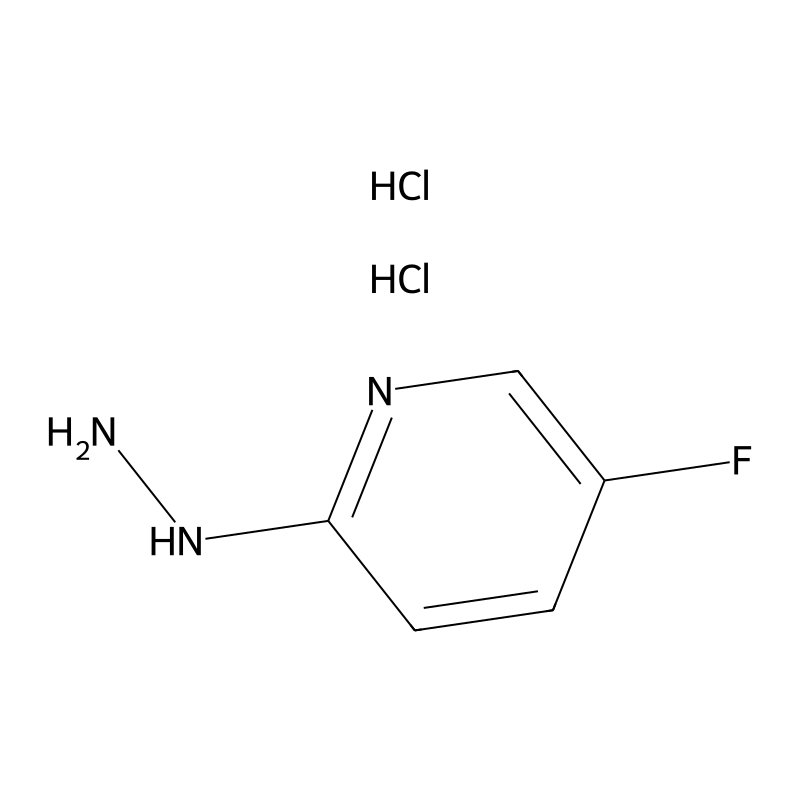

5-Fluoro-2-hydrazinylpyridine dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Fluoro-2-hydrazinylpyridine dihydrochloride is a derivative of hydrazinopyridine, specifically modified with a fluorine atom at the fifth position of the pyridine ring. The dihydrochloride form indicates the presence of two hydrochloric acid molecules associated with the base compound, enhancing its solubility in water. The compound has been characterized for its potential biological activities and chemical reactivity, making it an interesting subject of study in pharmaceutical research.

- Nucleophilic Substitution: The hydrazine group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Condensation Reactions: It can form imines or other derivatives through condensation with carbonyl compounds.

- Reduction Reactions: The compound may undergo reduction, particularly at the nitrogen centers, leading to different derivatives.

These reactions are significant for synthesizing more complex molecules that may have enhanced biological properties.

Research indicates that 5-Fluoro-2-hydrazinylpyridine dihydrochloride exhibits various biological activities:

- Antimicrobial Activity: Similar compounds have shown effectiveness against certain bacterial strains.

- Antitumor Properties: Initial studies suggest potential anticancer activity, possibly due to interference with cellular proliferation pathways.

- Toxicity Profile: The compound is classified as toxic if ingested, inhaled, or comes into contact with skin, necessitating careful handling in laboratory settings .

Several methods have been developed for synthesizing 5-Fluoro-2-hydrazinylpyridine dihydrochloride:

- Fluorination of 2-Hydrazinopyridine: This involves introducing a fluorine atom into the pyridine ring using fluorinating agents.

- Hydrazinolysis of Fluorinated Pyridine Derivatives: Starting from a fluorinated pyridine, hydrazine can be used to introduce the hydrazine functionality.

- Salt Formation: The dihydrochloride salt can be formed by reacting the base compound with hydrochloric acid in a controlled manner to ensure proper crystallization.

These methods highlight the versatility in synthesizing this compound and its derivatives.

5-Fluoro-2-hydrazinylpyridine dihydrochloride has potential applications in:

- Pharmaceutical Development: As a building block for new drugs targeting bacterial infections or cancer.

- Chemical Research: In studies focusing on hydrazine derivatives and their reactivity profiles.

- Agricultural Chemistry: Potential use in developing agrochemicals due to its biological activity against pests or pathogens.

Interaction studies are crucial for understanding how 5-Fluoro-2-hydrazinylpyridine dihydrochloride interacts with biological systems. Preliminary studies suggest:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects.

- Receptor Binding: Investigations into how this compound binds to various receptors are ongoing, aiming to elucidate its mechanism of action.

Understanding these interactions is essential for optimizing its use in medicinal chemistry.

Several compounds share structural similarities with 5-Fluoro-2-hydrazinylpyridine dihydrochloride. Here are some notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Hydrazinopyridine | 62437-99-4 | Base structure without fluorine |

| 5-Fluoro-2-hydrazinopyridine | 145934-90-3 | Similar structure; different salt form |

| 4-Hydrazinopyridine | 6250-23-9 | Different substitution pattern |

Uniqueness of 5-Fluoro-2-hydrazinylpyridine Dihydrochloride

The unique aspect of 5-Fluoro-2-hydrazinylpyridine dihydrochloride lies in its fluorinated structure, which can enhance lipophilicity and potentially improve bioavailability compared to non-fluorinated analogs. This modification often leads to improved pharmacological properties, making it a valuable candidate for drug development.